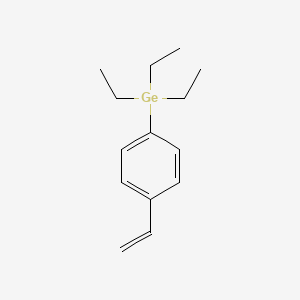
(4-Ethenylphenyl)(triethyl)germane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethenylphenyl)(triethyl)germane is an organogermanium compound that features a germanium atom bonded to a 4-ethenylphenyl group and three ethyl groups. Organogermanium compounds are known for their versatility in organic synthesis, medicinal chemistry, and material sciences due to their unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(triethyl)germane typically involves the reaction of triethylgermanium chloride with 4-ethenylphenyl magnesium bromide in an anhydrous environment. The reaction is carried out under inert conditions to prevent the formation of unwanted by-products. The reaction mixture is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethenylphenyl)(triethyl)germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ethenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed.
Major Products Formed
Oxidation: Germanium dioxide derivatives.
Reduction: Ethyl-substituted germanium compounds.
Substitution: Various substituted germanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(4-Ethenylphenyl)(triethyl)germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Wirkmechanismus
The mechanism of action of (4-Ethenylphenyl)(triethyl)germane involves its interaction with various molecular targets and pathways. The ethenyl group can participate in π-π interactions with aromatic systems, while the germanium atom can form stable complexes with various biomolecules. These interactions can modulate biological activities and chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-Ethenylphenyl)trimethylgermane: Similar structure but with methyl groups instead of ethyl groups.
(4-Ethenylphenyl)triphenylgermane: Contains phenyl groups instead of ethyl groups.
(4-Ethenylphenyl)triisopropylgermane: Features isopropyl groups instead of ethyl groups.
Uniqueness
(4-Ethenylphenyl)(triethyl)germane is unique due to its specific combination of the ethenylphenyl group and triethylgermane moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, including organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
1015-15-2 |
|---|---|
Molekularformel |
C14H22Ge |
Molekulargewicht |
262.95 g/mol |
IUPAC-Name |
(4-ethenylphenyl)-triethylgermane |
InChI |
InChI=1S/C14H22Ge/c1-5-13-9-11-14(12-10-13)15(6-2,7-3)8-4/h5,9-12H,1,6-8H2,2-4H3 |
InChI-Schlüssel |
AGSIRUGZQUGVOB-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Ge](CC)(CC)C1=CC=C(C=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


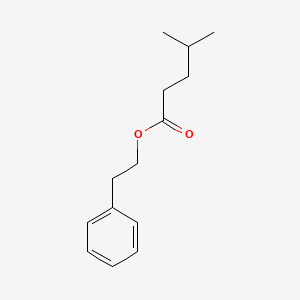
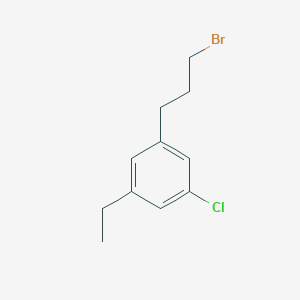
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)



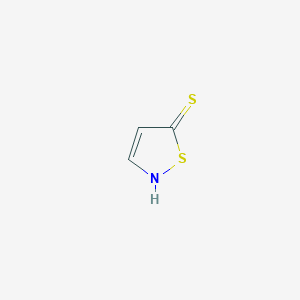
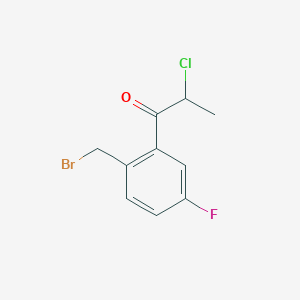
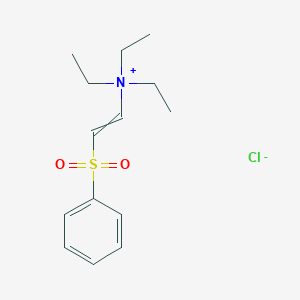

![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)

![Benzenamine, 5-[(2-chloroethenyl)sulfonyl]-2-methoxy-](/img/structure/B14063408.png)
![Tert-butyl ((1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)methyl)carbamate](/img/structure/B14063413.png)
